6-Chloro-4-methoxypyridin-3-amine

Purity Grade Medicinal Chemistry Analytical Specification

Sourcing positional isomers with incorrect substitution patterns derails heterocyclic library synthesis. 6-Chloro-4-methoxypyridin-3-amine (CAS 1256805-54-5) provides the precise 6-Cl,4-MeO topology required. • 100% yield documented in thiazolo[5,4-b]pyridine scaffold synthesis • Consensus Log Po/w 1.08; solubility 2.02 mg/mL for lead-like ADME • Comprehensive analytical documentation (NMR, HPLC, LC-MS) for batch-to-batch consistency Available in ≥95% purity for HTS or ≥98% for pilot-scale production.

Molecular Formula C6H7ClN2O
Molecular Weight 158.585
CAS No. 1256805-54-5
Cat. No. B595070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methoxypyridin-3-amine
CAS1256805-54-5
Molecular FormulaC6H7ClN2O
Molecular Weight158.585
Structural Identifiers
SMILESCOC1=CC(=NC=C1N)Cl
InChIInChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3
InChIKeyDOTGSGJAEQKRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methoxypyridin-3-amine (CAS 1256805-54-5) Procurement & Baseline Data Guide


6-Chloro-4-methoxypyridin-3-amine (CAS 1256805-54-5) is a heterocyclic amine building block with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol [1]. It is a pyridine derivative featuring chlorine at the 6-position and methoxy at the 4-position , and is primarily utilized as a synthetic intermediate in medicinal chemistry research .

6-Chloro-4-methoxypyridin-3-amine (CAS 1256805-54-5): Why Simple Substitution of Pyridine Analogs Fails


A direct substitution of 6-Chloro-4-methoxypyridin-3-amine with other chloro-methoxy pyridine isomers (e.g., 2-chloro or 5-chloro analogs) is not scientifically valid due to divergent positional substitution patterns that significantly alter electronic distribution and molecular topology . Even closely related analogs (e.g., 6-chloro-4-methoxypyridin-3-yl)methanamine with a methylene spacer) exhibit distinct physicochemical properties that render them unsuitable for the same downstream synthetic pathways . This guide provides the quantifiable differentiation required to justify the specific procurement of this compound.

6-Chloro-4-methoxypyridin-3-amine (CAS 1256805-54-5) Quantitative Differentiation Evidence


6-Chloro-4-methoxypyridin-3-amine: Purity Grade Differentiation for Reproducible Synthesis

The compound is commercially available in two distinct purity grades: a standard grade (95%) and a high-purity grade (≥98%) . The high-purity grade (NLT 98%) is specifically intended for sensitive coupling reactions and critical intermediate synthesis where trace impurities could compromise yield or lead to complex purification challenges . In contrast, the 95% grade offers a more cost-effective option for initial route scouting or high-throughput screening where absolute purity is less critical . This tiered approach allows procurement to be strategically aligned with specific project phases and budgetary constraints.

Purity Grade Medicinal Chemistry Analytical Specification

6-Chloro-4-methoxypyridin-3-amine: Physicochemical Differentiation via LogP and Solubility

The compound exhibits a consensus Log Po/w value of 1.08 (average of five prediction models) and a predicted aqueous solubility of 2.02 mg/mL (Log S = -1.89) . This moderate lipophilicity and solubility profile distinguishes it from other pyridine analogs, such as the more polar 6-Chloro-3-methoxypyridazin-4-amine (CAS 14369-14-3), which contains an additional nitrogen in the ring, altering its hydrogen-bonding capacity and electronic distribution . These physicochemical differences are critical in early-stage drug discovery for predicting absorption, distribution, and formulation potential.

Lipophilicity Solubility Drug-likeness

6-Chloro-4-methoxypyridin-3-amine: Validated Synthetic Utility via Documented Downstream Routes

The compound's utility is validated by its documented use in at least two distinct downstream synthetic routes. In one route, it reacts with potassium isothiocyanate and bromine in acetic acid to yield 5-chloro-7-methoxythiazolo[5,4-b]pyridin-2-amine in quantitative yield (100%) [1]. Another route demonstrates its reactivity with trimethylaluminum and propionitrile at low temperature (0 °C), confirming its ability to participate in controlled nucleophilic addition reactions [2]. These documented protocols provide a higher level of procurement confidence compared to similar building blocks lacking peer-reviewed synthetic precedent.

Synthetic Route Reaction Yield Chemical Biology

6-Chloro-4-methoxypyridin-3-amine: Market Availability and Procurement Flexibility

This compound benefits from broad commercial availability from multiple reputable vendors (e.g., American Elements, AKSci, Bidepharm, Synblock, GlpBio), ensuring a competitive market landscape . This multi-vendor sourcing is a significant differentiator from more niche or proprietary analogs, as it mitigates supply chain risks and offers procurement flexibility in terms of package sizes (ranging from 100 mg to bulk quantities) and price points. In contrast, custom-synthesized or single-source analogs may present longer lead times and higher costs.

Procurement Supply Chain Cost Analysis

6-Chloro-4-methoxypyridin-3-amine: Optimal Research and Procurement Scenarios


Scenario 1: Optimizing a Thiazolo-Pyridine Synthesis Campaign

A research group is developing a library of thiazolo[5,4-b]pyridine derivatives. Procurement of 6-Chloro-4-methoxypyridin-3-amine is prioritized over other chloro-methoxy pyridine isomers based on a documented, high-yielding (100%) synthetic route that provides a direct and efficient pathway to the target scaffold [1]. The high-purity grade (≥98%) is selected to minimize the formation of side products and simplify purification of the final compounds.

Scenario 2: Early-Stage Lead Optimization and Hit-to-Lead Chemistry

A medicinal chemistry team requires a building block with a well-defined physicochemical profile (Consensus Log Po/w = 1.08; Solubility = 2.02 mg/mL) for use in a parallel synthesis array. 6-Chloro-4-methoxypyridin-3-amine is chosen over structurally related but less-characterized analogs because its predicted properties align with the desired lipophilicity range for lead-like molecules. The standard 95% purity grade is procured for initial library synthesis, as it provides the necessary quality at a lower cost-per-compound for high-throughput purposes.

Scenario 3: Establishing a Robust and Reproducible Multi-Step Synthesis

A process chemistry group is scaling up a multi-step synthesis for preclinical candidate production. To ensure consistent batch-to-batch performance, 6-Chloro-4-methoxypyridin-3-amine is sourced from a vendor that provides comprehensive analytical documentation (NMR, HPLC, LC-MS) . The compound‘s established use in controlled, low-temperature nucleophilic additions [2] supports its reliability in sensitive reaction sequences, making it a preferred choice over less-validated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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